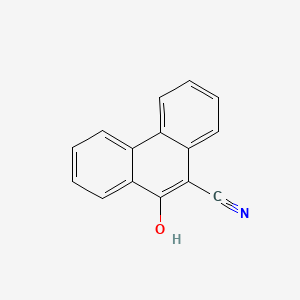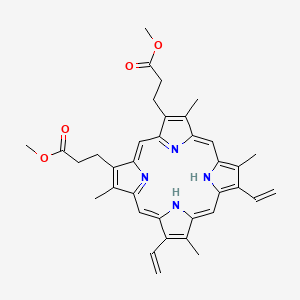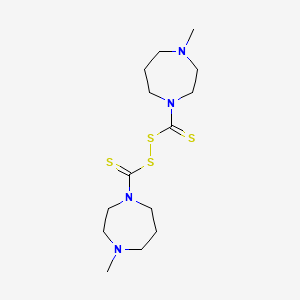
Isopentenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopentenol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the hydroformylation of isoprene, followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound has increasingly focused on biotechnological methods due to their sustainability and environmental benefits. Metabolic engineering of microorganisms like Escherichia coli has been employed to produce this compound via the mevalonate pathway.
Analyse Des Réactions Chimiques
Types of Reactions: Isopentenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form isopentenal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isopentane, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like phosphorus tribromide to produce isopentenyl halides.
Major Products Formed:
Isopentenal: Formed through oxidation.
Isopentane: Formed through reduction.
Isopentenyl Halides: Formed through substitution reactions.
Applications De Recherche Scientifique
Isopentenol has a wide range of applications in scientific research and industry:
Chemistry: It serves as a building block for the synthesis of various isoprenoids and other complex organic molecules.
Biology: this compound is used in studies related to metabolic pathways and enzyme functions, particularly in the context of isoprenoid biosynthesis.
Medicine: Research has explored its potential in drug synthesis and as a precursor for pharmaceuticals.
Industry: this compound is a promising biofuel due to its high energy density and better combustion properties compared to ethanol. .
Mécanisme D'action
The mechanism of action of isopentenol involves its role as an intermediate in the biosynthesis of isoprenoids. It is converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through enzymatic reactions. These compounds are then utilized in the synthesis of various terpenoids and other isoprenoids, which play crucial roles in cellular processes such as membrane structure, hormone regulation, and electron transport .
Comparaison Avec Des Composés Similaires
Isopentenol is often compared with other similar compounds such as prenol and isoprenol. These compounds share structural similarities but differ in their chemical properties and applications:
Uniqueness of this compound: this compound stands out due to its higher energy density and better combustion properties, making it a more efficient biofuel compared to prenol and isoprenol. Additionally, its role as a versatile precursor in the synthesis of various industrial chemicals highlights its importance in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H10O |
|---|---|
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
3-methylbut-1-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3 |
Clé InChI |
QVDTXNVYSHVCGW-UHFFFAOYSA-N |
SMILES |
CC(C)C=CO |
SMILES canonique |
CC(C)C=CO |
Synonymes |
isopentenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-(sulfosulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216186.png)





![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)


![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)
